

In-Depth Technical Guide: Sulfo-Cy5-PEG3-biotin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy5-PEG3-biotin**

Cat. No.: **B12380254**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe **Sulfo-Cy5-PEG3-biotin**, focusing on its quantum yield, experimental applications, and the underlying molecular interactions.

Introduction

Sulfo-Cy5-PEG3-biotin is a highly versatile fluorescent probe that combines the spectral properties of the far-red cyanine dye, Sulfo-Cy5, with the high-affinity binding of biotin.^{[1][2]} The molecule's design incorporates a polyethylene glycol (PEG3) linker, which enhances its water solubility and provides spatial separation between the dye and the biotin moiety, minimizing steric hindrance during binding to avidin or streptavidin.^{[1][3]} Its fluorescence is notably stable across a wide pH range, from 4 to 10.^{[1][2]}

The far-red emission of Sulfo-Cy5 is advantageous for biological imaging due to reduced autofluorescence from cells and tissues at these longer wavelengths, enabling higher signal-to-noise ratios.^{[1][2]} These characteristics make **Sulfo-Cy5-PEG3-biotin** a valuable tool in various biochemical and cellular assays.

Quantitative Data

The photophysical properties of **Sulfo-Cy5-PEG3-biotin** are summarized in the table below. This data is essential for designing experiments and selecting appropriate instrumentation.

Property	Value	Unit
Quantum Yield (Φ)	0.28	dimensionless
Excitation Maximum (λ_{ex})	646	nm
Emission Maximum (λ_{em})	662	nm
Molar Extinction Coefficient (ϵ)	271,000	$\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$
Recommended Storage	-20	°C
Solubility	Good in water, DMF, DMSO	

Data compiled from multiple commercial supplier datasheets.

Core Interaction: Biotin-Streptavidin

The functionality of **Sulfo-Cy5-PEG3-biotin** is fundamentally based on the highly specific and strong non-covalent interaction between biotin and streptavidin (or its analogues like avidin and neutravidin).^[1] Streptavidin, a tetrameric protein, has four binding sites for biotin, an interaction characterized by its high affinity and specificity. This robust binding is leveraged in numerous applications to link the fluorescent probe to a target of interest.

[Click to download full resolution via product page](#)

Figure 1: Molecular components and interaction of **Sulfo-Cy5-PEG3-biotin** with a streptavidin-conjugated target.

Experimental Protocols

Relative Quantum Yield Determination

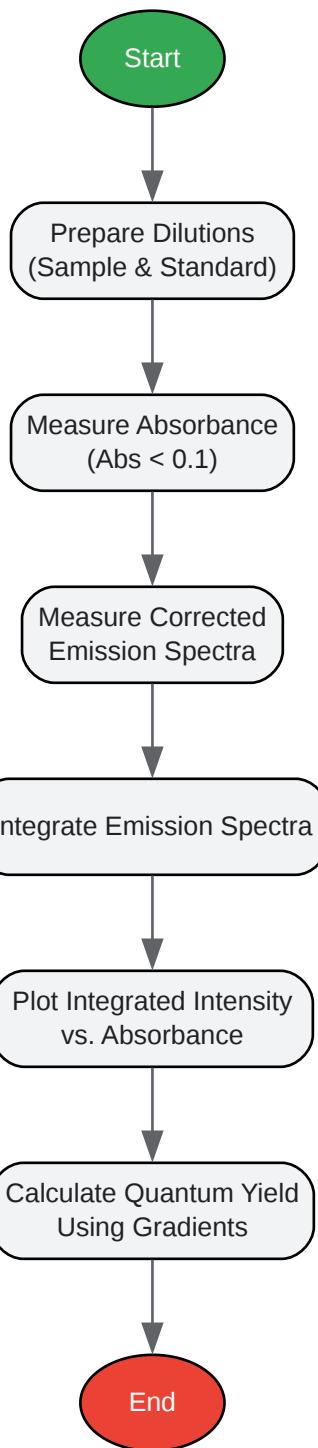
This protocol describes a method for determining the relative fluorescence quantum yield of **Sulfo-Cy5-PEG3-biotin** using a reference standard.[4][5][6]

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.^[6] For far-red dyes like Cy5, a suitable standard would be a well-characterized dye with overlapping absorption and emission, such as HITCl in ethanol ($\Phi = 0.28$).

Materials:

- **Sulfo-Cy5-PEG3-biotin**
- Reference standard dye (e.g., HITCl)
- Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.4)
- UV-Vis Spectrophotometer
- Fluorescence Spectrometer
- 1 cm path length quartz cuvettes

Procedure:


- Preparation of Solutions:
 - Prepare a series of dilutions of both the **Sulfo-Cy5-PEG3-biotin** sample and the reference standard in the same solvent.
 - The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.^[6]
- Absorbance Measurement:
 - Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer.
 - Determine the absorbance at the chosen excitation wavelength (e.g., 630 nm).
- Fluorescence Measurement:
 - Using the fluorescence spectrometer, record the emission spectra of all solutions.

- The excitation wavelength must be the same for both the sample and the standard.
- Ensure the instrument is set to the corrected emission mode.
- Data Analysis:
 - Integrate the area under the emission spectra for each solution.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
 - The quantum yield (Φ_s) of the sample is calculated using the following equation:

$$\Phi_s = \Phi_r * (\text{Grad}_s / \text{Grad}_r) * (n_s^2 / n_r^2)$$

Where:

- Φ_r is the quantum yield of the reference.
- Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
- n_s and n_r are the refractive indices of the sample and reference solutions (if different).

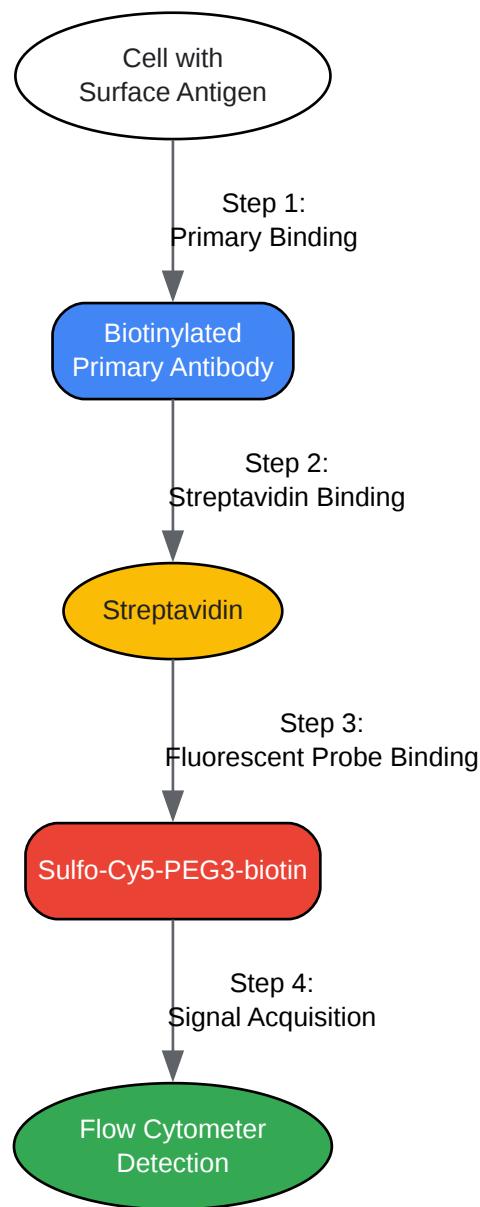
[Click to download full resolution via product page](#)

Figure 2: Workflow for relative quantum yield determination.

Cell Staining for Flow Cytometry

This protocol outlines the indirect staining of cell surface markers for analysis by flow cytometry, utilizing a biotinylated primary antibody and **Sulfo-Cy5-PEG3-biotin**-labeled streptavidin.

Principle: A primary antibody conjugated to biotin binds to a specific cell surface antigen. Subsequently, streptavidin conjugated with a fluorescent dye (in a conceptual application, though here we use the fluorescent biotin to detect bound streptavidin) binds to the biotin on the antibody, providing a fluorescent signal for detection. This method can be adapted to use **Sulfo-Cy5-PEG3-biotin** to detect streptavidin that is already bound to a biotinylated primary antibody, leveraging the multiple binding sites of streptavidin.


Materials:

- Cell suspension (1×10^7 cells/mL)
- Biotinylated primary antibody
- Streptavidin
- **Sulfo-Cy5-PEG3-biotin**
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Flow Cytometer

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold staining buffer.
- Primary Antibody Incubation:
 - Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
 - Add the biotinylated primary antibody at its predetermined optimal concentration.

- Incubate for 30 minutes at 4°C, protected from light.
- Washing:
 - Wash the cells by adding 2 mL of staining buffer and centrifuging at 400 x g for 5 minutes. Discard the supernatant. Repeat twice.
- Streptavidin Incubation:
 - Resuspend the cell pellet in 100 µL of staining buffer containing streptavidin (e.g., 1-5 µg/mL).
 - Incubate for 20-30 minutes at 4°C, protected from light.
- Washing:
 - Repeat the washing step as described in step 3.
- Fluorescent Biotin Incubation:
 - Resuspend the cell pellet in 100 µL of staining buffer containing **Sulfo-Cy5-PEG3-biotin** (concentration to be optimized, typically in the nanomolar to low micromolar range).
 - Incubate for 15-20 minutes at 4°C, protected from light.
- Final Wash and Analysis:
 - Wash the cells once more.
 - Resuspend the final cell pellet in an appropriate volume of staining buffer.
 - Analyze the sample on a flow cytometer equipped with appropriate lasers and filters for Cy5 excitation and emission.

[Click to download full resolution via product page](#)

Figure 3: Indirect signaling pathway for flow cytometry using **Sulfo-Cy5-PEG3-biotin**.

Applications in Drug Development

The unique properties of **Sulfo-Cy5-PEG3-biotin** make it a powerful tool in various stages of drug development:

- **Target Engagement Assays:** It can be used to label and visualize the binding of a biotinylated drug candidate to its cellular target.

- High-Throughput Screening: Its use in fluorescence-based assays enables the rapid screening of compound libraries.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Labeled antibodies or molecules can be tracked in tissues to understand drug distribution and target interaction over time.
- Cell-Based Assays: It is widely used in flow cytometry for cell sorting and characterization, and in fluorescence microscopy for visualizing cellular structures and processes.[2]
- Protein-Protein Interaction Studies: It can be used to label one interacting partner to detect and quantify protein-protein interactions through biotinylated binding assays.[2]
- Super-Resolution Microscopy: The photostability of Cy5 makes it suitable for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy), allowing for nanoscale visualization of biological structures.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. Cy5 Biotin | BroadPharm [broadpharm.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. iss.com [iss.com]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: Sulfo-Cy5-PEG3-biotin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12380254#quantum-yield-of-sulfo-cy5-peg3-biotin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com